molecular formula C12H21NO4 B13458378 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate

methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate

Cat. No.: B13458378
M. Wt: 243.30 g/mol
InChI Key: UMXLUHHYMUXZLV-VIFPVBQESA-N
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Description

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability and ease of removal under acidic conditions.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl (4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C12H21NO4/c1-8(10(14)16-6)7-9(2)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15)/t9-/m0/s1

InChI Key

UMXLUHHYMUXZLV-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.

    Esterification: The carboxylic acid group of the Boc-protected amino acid is esterified using methanol and a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the methyl ester.

The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent composition, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), resulting in the formation of the free amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for Boc deprotection.

    Sodium Hydroxide (NaOH): Used for ester hydrolysis.

    Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for esterification.

Major Products Formed

    Free Amine: Formed after Boc deprotection.

    Carboxylic Acid: Formed after ester hydrolysis.

Scientific Research Applications

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: In the development of pharmaceuticals and drug delivery systems.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4S)-4-amino-2-methylidenepentanoate: Lacks the Boc protecting group.

    Methyl (4S)-4-{[(benzyloxy)carbonyl]amino}-2-methylidenepentanoate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Methyl (4S)-4-{[(methoxy)carbonyl]amino}-2-methylidenepentanoate: Uses a methoxycarbonyl protecting group.

Uniqueness

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, making the Boc group more resistant to hydrolysis under basic conditions compared to other protecting groups like Cbz and methoxycarbonyl.

Biological Activity

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate, also known as (2R,4S)-5-(biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 1012341-50-2
  • Purity : >95% (HPLC)

The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in neurodegenerative processes. Notably, it exhibits inhibitory effects on:

  • β-secretase : An enzyme implicated in the cleavage of amyloid precursor protein, leading to amyloid-beta peptide formation.
  • Acetylcholinesterase : An enzyme that breaks down acetylcholine, thereby affecting cholinergic signaling in the brain.

In Vitro Studies

  • Cell Viability Assays :
    • The compound demonstrated a protective effect on astrocytes exposed to amyloid-beta (Aβ) peptides. At a concentration of 100 µM, it maintained 100% cell viability, whereas Aβ alone reduced viability significantly .
    • The compound was shown to inhibit Aβ aggregation by 85% at a concentration of 100 µM, indicating its potential in preventing amyloidogenesis .
  • Cytokine Release :
    • Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ .

In Vivo Studies

  • Scopolamine-Induced Model :
    • In vivo studies using a scopolamine-induced oxidative stress model showed that the compound could reduce malondialdehyde (MDA) levels, although not significantly compared to established treatments like galantamine .
    • The compound did not significantly alter glutathione (GSH) levels or reduce lipoperoxidation compared to controls, suggesting limitations in its antioxidant capacity .

Case Studies and Research Findings

StudyFindings
Study 1This compound inhibited β-secretase with an IC50 of 15.4 nM and acetylcholinesterase with a Ki of 0.17 µM .
Study 2Inhibition of Aβ aggregation was confirmed with 85% inhibition at 100 µM concentration .
Study 3No significant difference in reducing oxidative stress compared to galantamine was observed in vivo; however, the compound showed some protective effects against Aβ-induced cytotoxicity in vitro .

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